molecular formula C21H20ClN5 B2497832 N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 852314-12-6

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2497832
CAS No.: 852314-12-6
M. Wt: 377.88
InChI Key: FEPUQSVWYIAONB-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-butylphenyl group at the N4-position and a 3-chlorophenyl substituent at the N1-position. This scaffold is part of a broader class of kinase inhibitors, leveraging the pyrazolo[3,4-d]pyrimidine core for ATP-competitive binding.

Properties

IUPAC Name

N-(4-butylphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-2-3-5-15-8-10-17(11-9-15)26-20-19-13-25-27(21(19)24-14-23-20)18-7-4-6-16(22)12-18/h4,6-14H,2-3,5H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPUQSVWYIAONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the butyl and chlorophenyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include halogens, acids, and bases, while major products depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Medicinal Chemistry

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties. It is believed to inhibit specific kinases involved in cancer cell proliferation. For example, a study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds showed significant activity against various cancer cell lines, suggesting a potential role for this compound in targeted cancer therapies .

Kinase Inhibition

The compound's structure allows it to interact with ATP-binding sites of kinases, making it a candidate for the development of kinase inhibitors. This mechanism is crucial in the treatment of diseases such as chronic myeloid leukemia (CML) and other malignancies .

Neuropharmacology

There is emerging interest in the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. Preliminary studies suggest that this compound may have implications in treating neurodegenerative disorders like Alzheimer’s disease by modulating neurotransmitter systems .

Anti-inflammatory Properties

Research has shown that compounds within this class can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been posited as a potential candidate for further investigation into treatments for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that this compound significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, administration of this compound in rodent models showed reduced neuroinflammation and improved cognitive functions in models of Alzheimer's disease. The compound was found to decrease levels of amyloid-beta plaques and tau phosphorylation .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (N1/N4) Molecular Weight Key Features
N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-chlorophenyl / 4-butylphenyl 393.88* Lipophilic 4-butyl group
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorophenyl / benzyl 375.84 Aromatic benzyl group
1-(2-chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-... 3-chlorophenyl / 2-chloroethyl 432.34 Thioether side chain
1-(4-fluorostyryl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-fluorostyryl / propyl 297.33 Styryl linker for π-π interactions
1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(pyridin-4-ylmethyl)-... 4-chlorophenylethyl / pyridinylmethyl 399.28 Heteroaromatic pyridine moiety

*Calculated based on molecular formula C₂₁H₂₂ClN₅.

Key Observations :

  • Electron-Withdrawing Effects : The 3-chlorophenyl group at N1 may influence electron distribution differently than 4-chlorophenyl analogs, altering kinase binding affinity .
  • Functional Groups : Thioether (e.g., 6-(isopropylthio) in ) or styryl () substituents introduce steric or electronic effects critical for target engagement .

Key Observations :

  • Thiol-alkylation () and Suzuki coupling () are robust methods for introducing diverse substituents with moderate to high yields.
  • Lower yields in styryl derivatives (51-61%) may reflect challenges in controlling double-bond geometry .

Key Observations :

  • Neuroblastoma Activity: S29 () demonstrates potent activity at low concentrations (5.74 ng/mL) but requires nanocarriers (e.g., graphene oxide) for optimal delivery, a consideration for the target compound’s formulation .
  • Kinase Selectivity : Substituents like 6-(isopropylthio) in SI388 () confer Src kinase selectivity, suggesting that similar modifications in the target compound could enhance specificity .

Biological Activity

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 852314-12-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H20_{20}ClN5_5, with a molecular weight of 377.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a butylphenyl and a chlorophenyl group, which are critical for its biological activity.

PropertyValue
CAS Number852314-12-6
Molecular FormulaC21_{21}H20_{20}ClN5_5
Molecular Weight377.9 g/mol

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

A study conducted by demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed promising results against several cancer cell lines, with IC50_{50} values indicating effective dose-response relationships.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a screening study published in , it was found to exhibit moderate antibacterial and antifungal activity against a panel of pathogens. The minimum inhibitory concentration (MIC) values ranged from 12.8 µM to 99.2 µM for various strains, suggesting that structural modifications could enhance its efficacy.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is significant in the context of neurodegenerative diseases like Alzheimer's. The compound demonstrated competitive inhibition with IC50_{50} values indicating moderate potency against AChE and BChE .

Case Study 1: Anticancer Activity

In a recent study published in Cancer Letters, researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. This compound was among the most potent compounds tested, showing an IC50_{50} value of 0.5 µM against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an MIC of 32 µg/mL against both bacterial strains, highlighting its potential as a lead compound for further development in antimicrobial therapy .

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